

# Molecular weight of 4-(Morpholine-4-carbonyl)phenylboronic acid

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## Compound of Interest

Compound Name: 4-(Morpholine-4-carbonyl)phenylboronic acid

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## An In-depth Technical Guide to 4-(Morpholine-4-carbonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **4-(Morpholine-4-carbonyl)phenylboronic acid**, a key building block in modern medicinal chemistry and drug development. It details the compound's physicochemical properties, provides a representative experimental protocol for its synthesis, and illustrates the synthetic workflow.

## Core Compound Properties

**4-(Morpholine-4-carbonyl)phenylboronic acid** is a bifunctional molecule incorporating a phenylboronic acid moiety and a morpholine amide. This unique structure makes it a valuable reagent in organic synthesis, particularly for the development of targeted therapeutics. The boronic acid group can form reversible covalent bonds with diols, a feature exploited in sensors and drug delivery systems, while the morpholine group is a well-established pharmacophore known to improve the pharmacokinetic properties of drug candidates.<sup>[1]</sup>

## Physicochemical Data

The quantitative properties of **4-(Morpholine-4-carbonyl)phenylboronic acid** are summarized in the table below for easy reference.

Property	Value	Source
Molecular Weight	235.04 g/mol	[2]
Molecular Formula	C <sub>11</sub> H <sub>14</sub> BNO <sub>4</sub>	[2][3]
CAS Number	389621-84-5	[2]
Physical Form	Solid	
Melting Point	126-132 °C	[4]
Boiling Point	481.6 ± 55.0 °C at 760 mmHg (Calculated)	[4]
Density	1.3 ± 0.1 g/cm <sup>3</sup> (Calculated)	[4]
Purity (Commercial)	≥97%	[5][6][7]
Storage Conditions	Inert atmosphere, 2-8°C	[3]
SMILES	<chem>OB(O)c1ccc(cc1)C(=O)N2CCOCC2</chem>	
InChI	1S/C11H14BNO4/c14-11(13-5-7-17-8-6-13)9-1-3-10(4-2-9)12(15)16/h1-4,15-16H,5-8H2	

## Role in Drug Development

The compound serves as a versatile foundational unit for creating potential pharmacological interventions, with applications in oncology, endocrinology, and immunology.[2] Phenylboronic acid derivatives are notably explored for glucose-sensitive drug delivery systems for diabetes therapy.[8] The morpholine ring is a "privileged pharmacophore" frequently incorporated into drug candidates to enhance potency and modulate pharmacokinetic properties, such as solubility and metabolic stability.[1] This makes the title compound a valuable starting material for synthesizing complex molecules with therapeutic potential.

## Experimental Protocol: Synthesis

The following is a representative protocol for the synthesis of **4-(Morpholine-4-carbonyl)phenylboronic acid** via the amidation of 4-Carboxyphenylboronic acid. This method is based on standard organic chemistry procedures for amide bond formation.

## Materials and Reagents

- 4-Carboxyphenylboronic acid
- Morpholine
- N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU)
- Hydroxybenzotriazole (HOBt)
- Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- Hydrochloric acid (HCl), 1M solution
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Argon or Nitrogen gas
- Standard laboratory glassware and magnetic stirrer

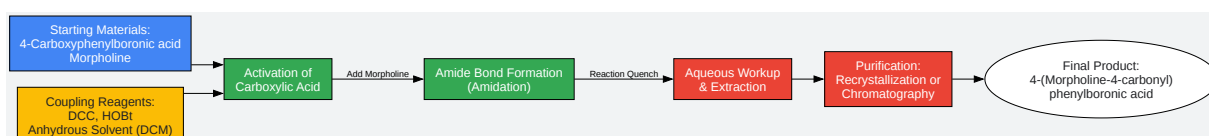
## Synthesis Procedure

- **Reaction Setup:** To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-Carboxyphenylboronic acid (1 equivalent) and a suitable anhydrous solvent such as DCM or THF.
- **Activation:** Add Hydroxybenzotriazole (HOBt) (1.1 equivalents) to the suspension. Stir the mixture at room temperature for 10 minutes.

- **Coupling Agent Addition:** Cool the flask to 0 °C using an ice bath. Slowly add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form. Allow the mixture to stir at 0 °C for 30 minutes.
- **Amine Addition:** In a separate flask, dissolve morpholine (1.2 equivalents) in a small amount of the reaction solvent. Add this solution dropwise to the reaction mixture at 0 °C.
- **Reaction Progression:** Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup - Filtration:** Once the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of the reaction solvent.
- **Workup - Extraction:** Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl, saturated NaHCO<sub>3</sub> solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure **4-(Morpholine-4-carbonyl)phenylboronic acid**.

## Visualized Workflow: Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis protocol described above.



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Caption: Synthetic workflow for **4-(Morpholine-4-carbonyl)phenylboronic acid**.

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